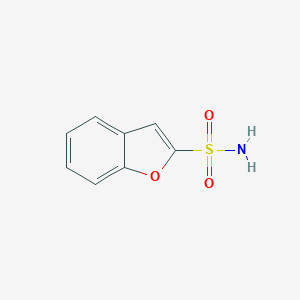

1-Benzofuran-2-Sulfonamide

描述

2-(2-甲基苯甲酰胺)乙酸: 2-甲基马尿酸 或邻甲苯尿酸 ,是一种酰基甘氨酸。酰基甘氨酸通常是脂肪酸的次要代谢产物。 该化合物是二甲苯的代谢产物,二甲苯是一种广泛用作溶剂的芳香烃 。 它可以在尿液中检测到,并用于诊断与线粒体脂肪酸β-氧化相关的疾病 .

准备方法

合成路线和反应条件: 2-(2-甲基苯甲酰胺)乙酸的合成涉及在偶联剂(如二环己基碳二亚胺 (DCC))和催化剂(如4-二甲氨基吡啶 (DMAP))的存在下,使2-甲基苯甲酸与甘氨酸反应。 反应通常在室温下于二氯甲烷等有机溶剂中进行 .

化学反应分析

反应类型:

氧化: 2-(2-甲基苯甲酰胺)乙酸可以发生氧化反应,生成相应的羧酸。

还原: 酰胺基团的还原可以生成伯胺。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 使用氢化锂铝 (LiAlH₄) 等还原剂。

主要产物:

氧化: 形成羧酸。

还原: 形成伯胺。

取代: 形成取代的酰胺或其他衍生物.

科学研究应用

Chemical Properties and Structure

1-Benzofuran-2-sulfonamide has the molecular formula and is characterized by a benzofuran core substituted with a sulfonamide group. The structural features of this compound contribute to its biological activity, making it a valuable scaffold in drug discovery.

Pharmacological Applications

This compound has been investigated for various pharmacological activities, including:

- Antimicrobial Activity : Research indicates that benzofuran derivatives exhibit potent antimicrobial properties. For instance, compounds derived from benzofuran have shown effectiveness against resistant strains of bacteria and fungi. A study highlighted the synthesis of benzofuran derivatives that demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Benzofuran compounds are being explored as potential anticancer agents. For example, derivatives have been synthesized that inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A specific study reported that certain benzofuran derivatives exhibited selective cytotoxicity against breast cancer cells .

- Carbonic Anhydrase Inhibition : Recent studies have identified this compound derivatives as selective inhibitors of human carbonic anhydrases (CAs). These enzymes play critical roles in various physiological processes, and their inhibition may provide therapeutic benefits in conditions such as glaucoma and epilepsy. The most potent inhibitors reported had IC50 values in the nanomolar range .

Antimicrobial Efficacy

A series of studies synthesized and evaluated this compound derivatives for their antimicrobial activity. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some showing superior efficacy compared to traditional antibiotics .

Anticancer Activity

In a notable study, researchers developed a library of benzofuran-based compounds and assessed their anticancer properties. The findings revealed that specific derivatives significantly inhibited the growth of various cancer cell lines, suggesting their potential as leads for new anticancer drugs .

Carbonic Anhydrase Inhibition

Research focusing on the inhibition of human carbonic anhydrases demonstrated that benzofuran-2-sulfonamide derivatives could selectively inhibit CA II with high potency. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Target Organism/Enzyme | IC50/Activity Level |

|---|---|---|---|

| Antibacterial | Various benzofuran derivatives | S. aureus, E. coli | Varies (nM to μg/mL) |

| Antifungal | Benzofuran-5-ol derivatives | Candida spp., A. niger | MIC 1.6-12.5 μg/mL |

| Anticancer | Benzofuran derivatives | Breast cancer cell lines | IC50 < 10 μM |

| Carbonic Anhydrase Inhibition | This compound | CA II | IC50 = 16.7 nM |

作用机制

2-(2-甲基苯甲酰胺)乙酸通过在线粒体脂肪酸β-氧化途径中充当代谢产物来发挥其作用。它参与脂肪酸的分解以产生能量。 该化合物靶向β-氧化途径中的酶,促进脂肪酸转化为乙酰辅酶A,后者进入柠檬酸循环以产生能量 .

相似化合物的比较

类似化合物:

马尿酸: 类似的酰基甘氨酸,但苯环上没有甲基。

苯甲酰胺乙酸: 结构类似,但苯环上缺少甲基取代.

独特性: 2-(2-甲基苯甲酰胺)乙酸因其作为二甲苯代谢产物的特定作用以及在检测二甲苯暴露和代谢紊乱方面的诊断应用而独一无二 .

生物活性

1-Benzofuran-2-sulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by recent findings, structure-activity relationships (SAR), and case studies.

Overview of Biological Activities

This compound belongs to a class of compounds known for their potential therapeutic applications. The biological activities associated with this compound can be categorized as follows:

- Antimicrobial Activity : Benzofuran derivatives have shown significant antimicrobial properties, including activity against various bacterial strains and fungi. For instance, compounds derived from benzofuran have been tested against Mycobacterium tuberculosis with promising results, indicating low cytotoxicity and effective inhibition at micromolar concentrations .

- Anti-inflammatory Effects : Research has demonstrated that benzofuran compounds exhibit notable anti-inflammatory properties. A study highlighted that certain benzofurans significantly inhibited inflammation through pathways such as TLR4/NF-κB, suggesting their potential in treating inflammatory diseases .

- Anticancer Potential : The anticancer activity of benzofuran derivatives has been explored extensively. For example, specific derivatives have shown selective inhibition of cancer cell lines, with mechanisms involving the disruption of critical signaling pathways like AKT .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substitution Patterns : Modifications at specific positions on the benzofuran ring can enhance or diminish biological activity. For instance, studies indicate that substituents at the C-2 position significantly affect antimicrobial potency .

- Sulfonamide Group Influence : The presence of the sulfonamide group is essential for the compound's interaction with biological targets. Research indicates that modifications to this group can alter the binding affinity and selectivity towards carbonic anhydrases (CAs), which are implicated in various diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : A study synthesized various benzofuran derivatives and assessed their antimicrobial activity against M. tuberculosis. The most active compound demonstrated an IC90 value below 0.60 μM, showcasing its potential as a novel antimycobacterial agent .

- Anti-inflammatory Mechanisms : In vitro assays revealed that certain benzofurans could reduce pro-inflammatory cytokine levels significantly. One compound was found to surpass standard anti-inflammatory drugs in efficacy .

- Anticancer Activity : A derivative was evaluated against lung cancer cell lines and exhibited selective inhibition of cell growth with an IC50 value of 16.4 μM, indicating its potential as a therapeutic agent in oncology .

Data Tables

The following table summarizes key findings from recent studies on this compound derivatives:

| Compound | Activity Type | IC50/MIC (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | <0.60 | Effective against M. tuberculosis |

| 2-(4-methoxyphenyl)-benzofuran | Antimicrobial | 3.12 | Low cytotoxicity |

| Benzofuran derivative (MCC1019) | Anticancer | 16.4 | Selective inhibition in lung cancer |

| Benzofuran compound | Anti-inflammatory | N/A | Superior to standard anti-inflammatories |

属性

IUPAC Name |

1-benzofuran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBECZJTWMSIKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444336 | |

| Record name | 2-BENZOFURANSULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124043-72-7 | |

| Record name | 2-BENZOFURANSULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。